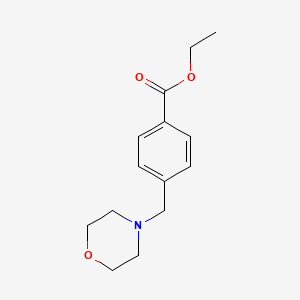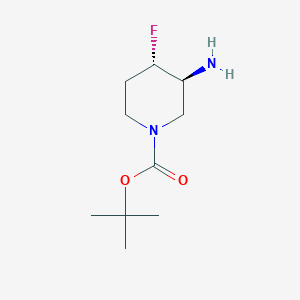
3-Oxocyclobutane-1,1-dicarboxylic acid
Vue d'ensemble
Description
3-Oxocyclobutane-1,1-dicarboxylic acid: is an organic compound with the molecular formula C6H6O5 . It is characterized by the presence of a cyclobutane ring substituted with a ketone group at the 3-position and two carboxylic acid groups at the 1-position.
Mécanisme D'action
Target of Action
3-Oxocyclobutane-1,1-dicarboxylic acid is a key intermediate in the synthesis of several pharmaceutical compounds . It has been used in the synthesis of platinum-based anticancer drugs . These drugs primarily target DNA in cancer cells, causing cross-linking and inhibiting transcription .
Mode of Action
The compound is used as a leaving group in the synthesis of water-soluble diamine platinum complexes . These complexes interact with DNA in cancer cells, causing cross-linking and inhibiting transcription, which leads to cell death .
Biochemical Pathways
It is known that the platinum complexes it helps form can disrupt dna replication and transcription in cancer cells, leading to cell death .
Pharmacokinetics
It is known that the compound is used in the synthesis of water-soluble platinum complexes This suggests that it may have good bioavailability
Result of Action
The platinum complexes synthesized using this compound have shown potent anticancer activity against various human cancer cell lines, including lung carcinoma (A549), ovarian carcinoma (SK-OV-3), and colon cancer cell (HT-29) lines . They have also shown lower toxicity than cisplatin and the same level of acute toxicity as carboplatin in vivo .
Action Environment
The action of this compound is influenced by the conditions under which it is synthesized into active compounds. For example, the synthesis of the platinum complexes requires a temperature of 120-150°C . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .
Analyse Biochimique
Biochemical Properties
3-Oxocyclobutane-1,1-dicarboxylic acid is a very important medicine intermediate. It is widely applied in the synthesis of tens of kinds of bulk drugs, such as ACK1 antibody, the MDM2 antagonist, the JAK inhibitor, CETP inhibitor, kinase inhibitor, the PDE10 inhibitor, thrombin inhibitors and in autoimmunization chronic inflammatory diseases and antitumor drug
Cellular Effects
It is known that the compound is used in the synthesis of several drugs, which suggests that it may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known to be a key intermediate in the synthesis of several drugs, suggesting that it may interact with various biomolecules and influence gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Given its role as a key intermediate in the synthesis of several drugs, it is likely that it interacts with various enzymes and cofactors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxocyclobutane-1,1-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-acyl-1,3-dibromopropanol with diisopropyl malonate in the presence of a polar aprotic solvent, an activating agent, and a phase transfer catalyst. The intermediate product is then hydrolyzed using an inorganic base to yield the desired compound .
Another method involves the use of acetone, bromine, and malononitrile as starting materials. The reaction is carried out in ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst. This three-step reaction ultimately produces this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of readily available starting materials and common reagents makes these methods suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxocyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, while amidation reactions use amines.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
3-Oxocyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents and kinase inhibitors.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Similar in structure but with only one carboxylic acid group.
Cyclobutane-1,1-dicarboxylic acid: Lacks the ketone group at the 3-position.
Cyclobutane-1,1-dicarboxylate esters: Ester derivatives of cyclobutane-1,1-dicarboxylic acid.
Uniqueness
3-Oxocyclobutane-1,1-dicarboxylic acid is unique due to the presence of both a ketone group and two carboxylic acid groups on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
3-oxocyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c7-3-1-6(2-3,4(8)9)5(10)11/h1-2H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIWJVUUXVIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B3096882.png)



![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B3096913.png)

![1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B3096921.png)
![(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3096930.png)
